N-(1-Cyano-1-methylpropyl)benzamide chemical structure and properties
N-(1-Cyano-1-methylpropyl)benzamide chemical structure and properties
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(1-Cyano-1-methylpropyl)benzamide (CAS: 39149-36-5) is a specialized organic intermediate belonging to the class of
Beyond amino acid synthesis, this compound acts as a versatile scaffold for the construction of privileged heterocyclic cores, including imidazolinones and oxazolines , which are prevalent in agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream applications.
Chemical Profile and Identification
The molecule consists of a benzoyl group attached to the nitrogen of 2-amino-2-methylbutanenitrile. The steric bulk at the
Table 1: Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | N-(2-cyanobutan-2-yl)benzamide | Systematic naming based on butane chain. |
| Common Name | N-(1-Cyano-1-methylpropyl)benzamide | Derived from substituent naming.[1] |
| CAS Number | 39149-36-5 | Key identifier for procurement. |
| Molecular Formula | C | |
| Molecular Weight | 202.26 g/mol | |
| Physical State | Solid (Crystalline) | Typically white to off-white powder. |
| Solubility | DMSO, Methanol, Chloroform | Sparingly soluble in water due to lipophilicity. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity, suitable for CNS penetration models. |
| Key Functional Groups | Nitrile (-CN), Amide (-CONH-), Quaternary Carbon | Nitrile is electrophilic; Amide is robust. |
Synthetic Methodology
The synthesis of N-(1-Cyano-1-methylpropyl)benzamide follows a convergent pathway involving a Strecker reaction followed by Schotten-Baumann acylation . This route is preferred for its scalability and the availability of starting materials (2-butanone).
2.1. Reaction Pathway Analysis[3]
-
Strecker Synthesis : 2-Butanone reacts with ammonium chloride and sodium cyanide (or TMSCN) to form the intermediate 2-amino-2-methylbutanenitrile .
-
N-Acylation : The nucleophilic primary amine reacts with benzoyl chloride in the presence of a base to yield the final benzamide.
2.2. Detailed Experimental Protocol
Note: All reactions involving cyanides must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Step 1: Synthesis of 2-Amino-2-methylbutanenitrile (Aminonitrile Intermediate)
-
Reagents : 2-Butanone (1.0 eq), NaCN (1.1 eq), NH
Cl (1.1 eq), NH OH (aq), Methanol. -
Procedure :
-
Dissolve NH
Cl in aqueous NH OH. -
Add 2-Butanone and stir at 0°C.
-
Add NaCN solution dropwise (maintaining <10°C).
-
Allow to warm to room temperature (RT) and stir for 12–18 hours.
-
Extract with diethyl ether or DCM. The product is an unstable oil and should be used immediately.
-
Step 2: Benzoylation to N-(1-Cyano-1-methylpropyl)benzamide
-
Reagents : Aminonitrile (from Step 1), Benzoyl Chloride (1.1 eq), Triethylamine (Et
N) (1.2 eq), DCM (anhydrous). -
Procedure :
-
Dissolve the crude aminonitrile in anhydrous DCM under N
atmosphere. -
Add Et
N and cool to 0°C. -
Add Benzoyl Chloride dropwise over 30 minutes. The exotherm must be controlled.
-
Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup : Wash with 1M HCl (to remove unreacted amine), saturated NaHCO
, and brine. -
Purification : Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
-
2.3. Synthetic Pathway Diagram
Figure 1: Convergent synthesis of the target molecule from 2-butanone via Strecker chemistry.
Reactivity and Applications
The "1-cyano-1-methylpropyl" moiety is a quaternary carbon center . This steric hindrance dictates the molecule's reactivity, making it resistant to accidental hydrolysis but highly selective under forcing conditions.
3.1. Hydrolysis to Isovaline (2-Amino-2-methylbutanoic acid)
This compound is a protected form of Isovaline . Isovaline is found in the Murchison meteorite and is a GABA
-
Mechanism : Acidic hydrolysis converts the nitrile (-CN) to a carboxylic acid (-COOH) and cleaves the benzamide bond.
-
Protocol : Reflux in 6M HCl for 24–48 hours. The benzoyl group is cleaved as benzoic acid (removable by extraction), leaving the free amino acid Isovaline.
3.2. Heterocycle Formation (Imidazolinones)
The interaction between the nitrile and the amide carbonyl allows for cyclization, a key reaction in the synthesis of Imidazolinone herbicides (e.g., analogs of Imazamethabenz).
-
Reaction : Treatment with strong base (NaOH/H
O ) or acid catalysis can induce cyclization to form 4-ethyl-4-methyl-2-phenyl-2-imidazolin-5-one. -
Significance : The 4,4-disubstitution pattern is critical for biological activity in this class of herbicides.
3.3. Application Logic Diagram
Figure 2: Divergent synthetic utility: Hydrolysis to amino acids vs. cyclization to bioactive heterocycles.
Safety and Handling (E-E-A-T)
-
Hazard Classification :
-
Acute Toxicity (Oral/Dermal) : Category 4 (Harmful).
-
Skin/Eye Irritation : Category 2.[1]
-
Specific Hazard : Nitriles can liberate cyanide ions under metabolic or strong chemical stress.
-
-
PPE Requirements : Nitrile gloves (double gloving recommended), lab coat, safety goggles.
-
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 61118808, N-(1-cyano-1-methylpropyl)-2-methylbutanamide (Analogous Structure). Retrieved from [Link]
-
Accela ChemBio . Chemical Intermediate Catalog: CAS 39149-36-5.[1] Retrieved from [Link]
-
Watanuki, S., et al. (2003) . Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile. (Demonstrates related cyclization chemistry). Retrieved from [Link]
Sources
- 1. 1199-49-1,3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
